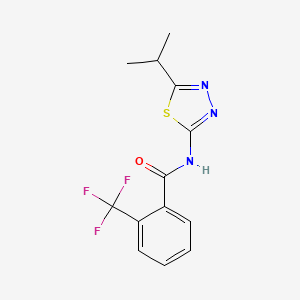

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Description

N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a thiadiazole-based compound featuring a 1,3,4-thiadiazole core substituted with an isopropyl group at position 5 and a 2-(trifluoromethyl)benzamide moiety at position 2. Its molecular formula is C₁₃H₁₂F₃N₃OS, with a molecular weight of 339.41 g/mol (calculated).

Properties

IUPAC Name |

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3OS/c1-7(2)11-18-19-12(21-11)17-10(20)8-5-3-4-6-9(8)13(14,15)16/h3-7H,1-2H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMNWJSUMDVCEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide typically involves the reaction of 5-isopropyl-1,3,4-thiadiazole with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide moiety.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its potential as a lead compound for drug development, aiming to discover new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of agrochemicals, such as pesticides or herbicides, due to its potential biological activities.

Mechanism of Action

The mechanism of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with various enzymes or receptors, inhibiting or modulating their activity. The trifluoromethyl group may enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

Table 1: Substituent Effects on Thiadiazole Derivatives

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances electron withdrawal compared to simple benzamide derivatives (e.g., compound 6 in ), likely improving binding affinity to hydrophobic pockets.

- Ring Rigidity : Unlike derivatives with methylene () or thioether () linkages, the direct amide bond in the target compound increases rigidity, favoring specific conformational interactions.

Key Observations :

- Microwave vs.

- Melting Points : Derivatives with rigid structures (e.g., 8a in ) exhibit higher melting points (>200°C), correlating with crystallinity. The target compound’s isopropyl group may lower melting points compared to phenyl-substituted analogs.

Biological Activity

N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a thiadiazole ring substituted with an isopropyl group and a trifluoromethyl group on a benzamide moiety. The general formula is C13H12F3N3OS. The synthesis typically involves the reaction of 5-isopropyl-1,3,4-thiadiazole with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine, often conducted in organic solvents like dichloromethane under reflux conditions.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial and fungal strains. Preliminary studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound's anticancer potential has also been explored. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines . The mechanism appears to involve the modulation of apoptotic pathways, although specific pathways for this compound remain to be elucidated.

The biological activity of this compound is likely mediated through its interaction with various biological targets. Thiadiazole derivatives are known to interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve binding affinity to targets.

Comparative Analysis with Similar Compounds

To better understand its unique properties, comparisons can be made with other thiadiazole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide | Structure | Moderate anticancer activity |

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide | Structure | Lower antimicrobial activity |

This compound stands out due to its enhanced lipophilicity and potential for higher biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiadiazole derivatives:

- Anticancer Studies : A study reported that related compounds exhibited significant cytotoxicity against various cancer cell lines. For example, derivatives showed IC50 values ranging from 0.65 to 2.41 µM against MCF-7 cells .

- Apoptosis Induction : Flow cytometry assays indicated that these compounds act as potent inducers of apoptosis in cancer cells in a dose-dependent manner .

- Antimicrobial Efficacy : In vitro tests demonstrated that certain thiadiazole derivatives had effective antibacterial properties against Gram-positive and Gram-negative bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.